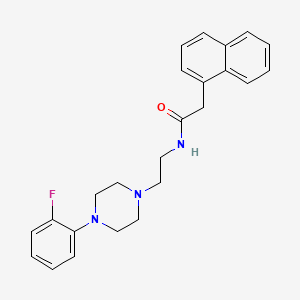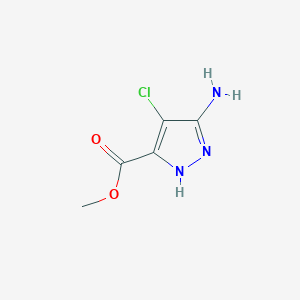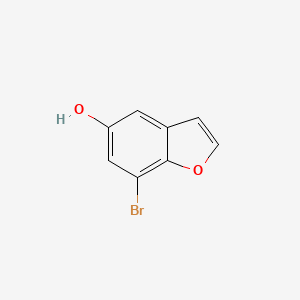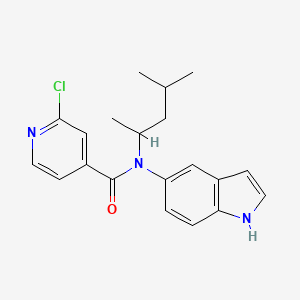![molecular formula C20H21NO3S B2906373 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034474-10-5](/img/structure/B2906373.png)
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide” is a chemical compound . It is a type of benzo[b]thiophene derivative . Benzo[b]thiophenes are a promising class of organosulfur compounds that have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Scientific Research Applications
Antibacterial Agents
Thiophene derivatives have been recognized for their antibacterial properties. The compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent . This could lead to the development of new antibiotics, particularly in the fight against antibiotic-resistant bacteria.
Anticancer Research
The structural motif of benzothiophene is often found in molecules with anticancer activity. Research could explore the potential of this compound as a chemotherapeutic agent, assessing its ability to inhibit tumor cell growth in vitro on various cancer cell lines .
Anti-inflammatory Medication
Compounds containing thiophene rings have shown anti-inflammatory properties. This compound could be investigated for its effectiveness in reducing inflammation, which could contribute to the development of new anti-inflammatory drugs .
Organic Semiconductor Development
Thiophene-based molecules play a significant role in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .
Antimicrobial Applications
In addition to antibacterial properties, thiophene compounds can exhibit broader antimicrobial effects. The compound could be part of a study to create a library of compounds for antimicrobial screening, potentially leading to new antimicrobial agents .
Estrogen Receptor Modulation
Molecular docking studies could predict the ability of this compound to bind with the estrogen receptor. This application is crucial in the development of drugs that require selective modulation of the estrogen receptor, such as certain breast cancer medications .
Kinase Inhibition
Kinases are enzymes that play a vital role in various cellular processes. The compound could be synthesized and tested for its ability to inhibit specific kinases, which is a promising approach in targeted cancer therapy .
Material Science
Thiophene derivatives are used as corrosion inhibitors and have applications in material science. The compound could be investigated for its properties in this field, potentially leading to the development of new materials with improved durability and performance .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or metabolize aromatic compounds .
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions . The compound could potentially interact with its targets through hydrogen bonding, given the presence of hydroxyl and carbonyl groups .
Biochemical Pathways
The compound may be involved in the metabolism of aromatic compounds . It could potentially affect pathways related to the metabolism of dietary polyphenols . .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to undergo rapid metabolism and wide tissue distribution when orally administered in rats .
Result of Action
Structurally similar compounds have shown activity against human thp-1 leukemia cancer cell line .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s lipophilicity could affect its absorption and distribution in the body . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-20(23,12-14-7-9-16(24-2)10-8-14)13-21-19(22)18-11-15-5-3-4-6-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWDRJIZXMGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)


![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)
![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)
